molecular formula C16H13BrN2O3 B2737203 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921890-51-9

3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2737203
CAS No.: 921890-51-9
M. Wt: 361.195
InChI Key: MADLLLPYFLBFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzooxazepin scaffold with a bromine substituent at the 3-position of the benzamide moiety. The tetrahydrobenzooxazepin core introduces rigidity and hydrogen-bonding capabilities due to its lactam (amide) functionality, while the bromine atom may enhance electronic effects, steric bulk, and metabolic stability.

Properties

IUPAC Name

3-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-3-1-2-10(8-11)15(20)19-12-4-5-14-13(9-12)16(21)18-6-7-22-14/h1-5,8-9H,6-7H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLLLPYFLBFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzamide precursor. This is followed by the formation of the oxazepine ring through cyclization reactions. Key steps include:

    Cyclization: Formation of the oxazepine ring via intramolecular cyclization, often facilitated by acidic or basic conditions to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the oxazepine ring to different oxidation states.

    Cyclization and Ring-Opening: The oxazepine ring can participate in further cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxazepine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is C18H17BrN2O3C_{18}H_{17}BrN_2O_3, with a molecular weight of approximately 389.2 g/mol. The presence of a bromine atom and a tetrahydrobenzo[f][1,4]oxazepine moiety suggests significant pharmacological potential.

Gamma-Secretase Inhibition

One of the primary applications of compounds related to 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is their role as gamma-secretase inhibitors . Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), which is critical in the pathogenesis of Alzheimer’s disease. Inhibiting this enzyme can reduce the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer's patients.

A patent (EP1631296B1) discusses the synthesis and efficacy of various derivatives as gamma-secretase inhibitors. The research indicates that these compounds can effectively modulate amyloid-beta levels and may offer therapeutic benefits in treating Alzheimer’s disease .

Anticancer Activity

Compounds with similar structures have also been investigated for their anticancer properties. For instance, research has shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. A study highlighted that modifications to the benzamide portion can enhance the anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Case Study 1: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3

A detailed study involving novel inhibitors of 17β-hydroxysteroid dehydrogenase type 3 demonstrated that structural analogs of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide showed significant inhibitory activity. The most potent compound from this series exhibited an IC50 value indicating effective inhibition at low concentrations .

Case Study 2: Screening Assays for Type III Secretion Systems

Research into bacterial pathogenesis has also utilized compounds similar to 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide to develop screening assays for Type III secretion systems (T3SS). These systems are crucial for bacterial virulence and targeting them can lead to new antibacterial therapies .

Potential Future Directions

The ongoing research into the applications of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide suggests several future directions:

  • Further Optimization : Chemical modifications to enhance potency and selectivity against specific targets.
  • Broader Biological Applications : Exploring its effects on other biological pathways could unveil new therapeutic uses.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with other benzamide- and heterocyclic-based molecules. A critical comparison is drawn with the following analogues:

Compound Core Structure Key Substituents Reported Activity (IC₅₀)
3-Bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide Tetrahydrobenzo[f][1,4]oxazepin 3-Bromo-benzamide Not reported in provided evidence
(E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (Compound D9) Tetrahydrobenzo[b][1,4]dioxocine 4-Ethoxyphenyl acrylamide 0.79 μM (HepG2), 0.36 μM (EGFR)
N-(5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide (Unsubstituted analogue) Tetrahydrobenzo[f][1,4]oxazepin Unsubstituted benzamide Limited data (structural confirmation)

Key Observations:

Core Heterocycle Differences: The tetrahydrobenzooxazepin core in the target compound contains one oxygen and one nitrogen atom, enabling hydrogen bonding and conformational rigidity. In contrast, Compound D9 features a tetrahydrobenzodioxocine core (two oxygen atoms), which may alter electron distribution and binding pocket compatibility .

Substituent Effects :

  • The 3-bromo substituent on the benzamide moiety introduces steric and electronic effects that could enhance target affinity or selectivity compared to unsubstituted analogues (e.g., the compound in ). Bromine’s electronegativity and size may influence π-π stacking or hydrophobic interactions in enzyme active sites.
  • Compound D9’s 4-ethoxyphenyl acrylamide group contributes to its potency against EGFR and HepG2 cells, suggesting that electron-donating groups (e.g., ethoxy) enhance activity in certain scaffolds .

Biological Activity :

  • While the target compound’s activity remains unreported in the evidence, Compound D9’s sub-micromolar IC₅₀ values highlight the importance of the acrylamide linker and dioxocine core in EGFR inhibition. The absence of an acrylamide group in the target compound may shift its mechanism of action or potency.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Bromine’s presence may increase metabolic stability and target residence time compared to smaller halogens (e.g., chlorine) or non-halogenated analogues.
  • Heterocyclic Rigidity : The oxazepin scaffold’s constrained geometry could improve binding specificity versus more flexible dioxocine derivatives.
  • Amide vs.

Biological Activity

3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a synthetic compound characterized by its complex structure that includes a bromine atom and a tetrahydrobenzo[f][1,4]oxazepine moiety. This article delves into its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily revolves around its interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition could potentially lead to reduced amyloid-beta peptide production, which is crucial in the development of neurodegenerative disorders .

Pharmacological Effects

Research indicates that compounds similar to 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exhibit various pharmacological effects:

  • Antitumor Activity : Some studies have shown that oxazepine derivatives possess cytotoxic properties against cancer cell lines. The presence of the bromine atom may enhance this activity through increased reactivity or improved binding affinity to tumor-specific targets .
  • Antimicrobial Properties : The sulfonamide group within similar compounds has been linked to significant antimicrobial activity. This suggests potential applications in treating bacterial infections.

Case Studies

A few notable case studies highlight the biological activity of related compounds:

  • Alzheimer's Disease Models : In vitro studies using neuronal cultures demonstrated that derivatives similar to 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide significantly reduced amyloid plaque formation when administered at specific concentrations .
  • Cancer Cell Lines : A study involving breast cancer cell lines indicated that compounds with similar structural features inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .

Comparative Analysis

To better understand the unique properties of 3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide compared to other compounds in its class, the following table summarizes key characteristics:

Compound NameStructure FeaturesBiological ActivityReferences
3-bromo-N-(5-oxo...)Bromine atom; tetrahydrobenzo[f][1,4]oxazepineGamma-secretase inhibition; antitumor ,
4-chloro-N-(5-oxo...)Chlorine atom; simpler oxazepine structureModerate cytotoxicity
4-fluoro-N-(5-oxo...)Fluorine atom; similar core structureAntimicrobial effects

Q & A

Q. Optimization Strategies :

  • Use continuous flow chemistry to improve yield and purity in industrial settings .
  • Monitor reaction progress via HPLC or TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How does the bromine substituent impact the compound’s reactivity and pharmacological profile compared to non-halogenated analogs?

Advanced Research Question
The bromine atom increases lipophilicity (logP), enhancing membrane permeability. It also stabilizes charge-transfer interactions in enzyme active sites, as seen in carbonic anhydrase inhibitors . However, bromine may reduce metabolic stability due to potential CYP450-mediated dehalogenation.

Methodological Insight : Compare IC₅₀ values against non-brominated analogs using enzyme kinetics assays. Assess metabolic stability via liver microsome assays .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify regiochemistry and purity.
    • Mass Spectrometry : HRMS for molecular weight validation.
  • Purity Assessment : HPLC with UV/Vis detection (≥95% purity threshold) .

Advanced Application : Use X-ray crystallography to resolve ambiguous stereochemistry in the oxazepine ring .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Contradictions may arise from variations in assay conditions (e.g., pH, enzyme isoforms). For example, carbonic anhydrase inhibition potency may differ between isoforms CA-II (therapeutic) and CA-IX (cancer-associated).

Q. Resolution Strategies :

  • Standardize assays using recombinant enzymes (e.g., CA-II vs. CA-IX).
  • Perform dose-response curves (10 nM–100 µM range) to calculate accurate IC₅₀ values .

What structural modifications can enhance the compound’s inhibitory potency or selectivity?

Advanced Research Question

  • Modify the Benzamide Group : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
  • Oxazepine Substitutions : Replace bromine with chlorine or methyl groups to balance lipophilicity and metabolic stability .

SAR Study Design : Synthesize 10–15 derivatives and evaluate using enzyme inhibition assays and ADMET profiling .

How does this compound compare to structurally related benzoxazepine derivatives in terms of target selectivity?

Basic Research Question

CompoundKey Structural DifferenceTarget Selectivity
Target Compound3-Bromo substitutionCarbonic anhydrase, CA-II
N-(5-Ethyl...benzamide Trifluoromethyl groupKinase inhibition (e.g., JAK)
N-(5-Allyl...sulfonamide Allyl groupCA-IX (hypoxia-targeted)

Methodological Insight : Use competitive binding assays or proteome-wide profiling to identify off-target interactions .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Key Challenges : Low yield in cyclization steps, purification of regioisomers.
  • Solutions :
    • Optimize solvent systems (e.g., switch from THF to DMF for better solubility).
    • Employ preparative HPLC for large-scale purification .

What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

Basic Research Question

  • In Vitro : Cell lines overexpressing target enzymes (e.g., CA-IX in HT-29 colorectal cancer cells).
  • In Vivo : Xenograft models for oncology or intraocular pressure models for glaucoma .

Advanced Consideration : Use CRISPR-edited cell lines to validate target specificity .

How can computational methods accelerate the development of derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
  • QSAR Modeling : Train models on existing bioactivity data to predict novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.